Home > Products > Screening Compounds P133377 > 4-bromo-7-methyl-1H-indole-2-carboxylic acid
4-bromo-7-methyl-1H-indole-2-carboxylic acid - 909873-84-3

4-bromo-7-methyl-1H-indole-2-carboxylic acid

Catalog Number: EVT-1673305
CAS Number: 909873-84-3
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-bromo-7-methyl-1H-indole-2-carboxylic acid is a significant compound within the indole family, characterized by its unique structure comprising a bromine atom at the fourth position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the indole ring. This structural arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry .

Source

The compound is cataloged under the CAS number 909873-84-3 and has been synthesized and studied for its potential applications in drug development and as a biochemical tool. Its synthesis typically involves bromination processes that modify existing indole derivatives .

Classification

4-bromo-7-methyl-1H-indole-2-carboxylic acid is classified as an indole derivative, which is a type of heterocyclic compound widely recognized for its presence in numerous natural products and pharmaceuticals. Indoles are known for their diverse biological activities, including anticancer and antiviral properties .

Synthesis Analysis

Methods

The synthesis of 4-bromo-7-methyl-1H-indole-2-carboxylic acid commonly employs electrophilic aromatic substitution, where bromine is introduced into the indole ring. A typical synthetic route involves the following steps:

  1. Starting Material: 7-methyl-1H-indole-2-carboxylic acid is used as the precursor.
  2. Bromination: The reaction is conducted using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
  3. Purification: The resulting product is purified through recrystallization or chromatography to achieve high yield and purity .

Technical Details

In industrial settings, large-scale production may utilize automated reactors where parameters such as temperature, solvent choice, and reagent concentrations are optimized for efficiency and yield .

Molecular Structure Analysis

Data

The InChI key for this compound is YWUOEESZAACCIO-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases like PubChem .

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-methyl-1H-indole-2-carboxylic acid can participate in several types of reactions:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution.
  • Oxidation Reactions: The compound may undergo oxidation to form corresponding oxo derivatives.
  • Reduction Reactions: The carboxylic acid group can be reduced to yield alcohol or aldehyde derivatives .

Technical Details

These reactions are significant for modifying the compound's properties and enhancing its biological activity or utility in synthetic pathways .

Mechanism of Action

Process

The mechanism of action for 4-bromo-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific biomolecules, such as enzymes and receptors. Notably, it has been shown to inhibit integrase, an enzyme crucial for viral replication, by chelating with magnesium ions within the enzyme's active site .

Data

Research indicates that this compound can affect cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Physical and Chemical Properties Analysis

Physical Properties

4-bromo-7-methyl-1H-indole-2-carboxylic acid typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by its molecular structure.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations that are essential for synthetic applications .

Applications

Scientific Uses

4-bromo-7-methyl-1H-indole-2-carboxylic acid has several notable applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex indole derivatives with potential therapeutic effects.
  • Biological Research: The compound is studied for its biological activities, including antiviral and anticancer properties, making it relevant in drug discovery efforts.
  • Industrial Applications: It is utilized in developing new materials and chemical processes due to its unique chemical properties .
Indole-2-Carboxylic Acid Derivatives as a Scaffold for Antiviral Drug Development

The indole-2-carboxylic acid scaffold has emerged as a structurally privileged chemotype in antiviral drug discovery, particularly for targeting HIV-1 integrase. This heterocyclic system offers exceptional molecular versatility, enabling strategic modifications that enhance target binding and overcome drug resistance. The incorporation of specific substituents, such as the bromo and methyl groups in 4-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS: 909873-84-3), creates a pharmacophore with optimized steric and electronic properties for engaging the viral integrase active site. With the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol, this compound exemplifies the strategic exploitation of indole chemistry for antiviral applications [1] [4]. Its structural features facilitate critical interactions with the integrase enzyme, positioning it as a promising candidate for further development into clinically effective agents against resistant HIV strains.

Structural Rationale for Targeting HIV-1 Integrase Strand Transfer Inhibition

The inhibition of HIV-1 integrase represents a validated therapeutic strategy in antiretroviral therapy, with the strand transfer process being particularly vulnerable to chemical intervention. The structural efficacy of 4-bromo-7-methyl-1H-indole-2-carboxylic acid derivatives stems from their precise molecular interactions with the integrase active site:

  • Metal Cofactor Chelation: The C2-carboxyl group and adjacent nitrogen atom of the indole core form a bidentate chelation system with the two Mg²⁺ ions (Mg₁ and Mg₂) within the DDE catalytic motif (Asp64, Asp116, Glu152) of HIV-1 integrase. This interaction mirrors the pharmacophoric features of clinically approved INSTIs but achieves enhanced binding energy (-15.1 kcal/mol) through optimized orbital geometry [2] [7].

  • Halogen Bonding Enhancement: The strategically positioned bromine atom at C4 engages in halogen bonding with the backbone carbonyl of Asn117 and facilitates π-stacking interactions with the 3'-terminal adenosine (dA21/dC20) of viral DNA. Computational studies indicate this bromine substitution contributes approximately 30% improvement in binding affinity compared to non-halogenated analogs [3] [7].

  • Hydrophobic Cavity Occupation: The 7-methyl group extends toward a hydrophobic cavity formed by Tyr143, Asn117, and Thr66 residues. This cavity, identified through cryo-EM structural analysis (PDB: 6PUY), remains underutilized by first-generation INSTIs. Methyl substitution at this position enhances van der Waals contacts, reducing ligand dissociation rates by 40% in molecular dynamics simulations [2] [7].

Table 1: Key Binding Parameters of 4-Bromo-7-methyl-1H-indole-2-carboxylic Acid with HIV-1 Integrase

Interaction TypeBinding Residues/FeaturesBinding Energy Contribution (kcal/mol)Biological Consequence
Mg²⁺ ChelationAsp64, Asp116, Glu152-8.7Disrupts catalytic coordination
Halogen BondingAsn117, dA21/dC20-3.2Stabilizes protein-ligand complex
Hydrophobic FillingTyr143, Asn117, Thr66-2.4Enhances residence time
π-StackingdC20 Adenosine-1.8Prevents viral DNA processing

Molecular optimization studies demonstrate that C3 side chain extensions significantly enhance potency. Derivative 20a, featuring a 4-fluorobenzyloxy moiety at C3, achieves an exceptional IC₅₀ of 0.13 μM in strand transfer inhibition assays – a 95-fold improvement over the parent scaffold (12.41 μM). This modification extends into the β4-α2 connector region, forming additional CH-π interactions with the Tyr143 phenolic ring [2] [7].

Comparative Analysis of Indole-2-Carboxylic Acid Analogues in Antiretroviral Therapy

Systematic modification of the indole-2-carboxylic acid scaffold has yielded critical structure-activity relationship (SAR) insights for HIV-1 integrase inhibition:

  • Halogen Positional Effects: Bromine substitution at C4 (as in 4-bromo-7-methyl-1H-indole-2-carboxylic acid) yields superior inhibition (IC₅₀ = 12.41 μM) compared to C5 (IC₅₀ = 18.52 μM) or C6 brominated analogs (IC₅₀ = 22.63 μM). The C4 position optimally aligns the halogen for simultaneous metal coordination and DNA contact, reducing entropic penalty upon binding [2] [7]. Chlorine substitution at C4 decreases potency by approximately 35%, indicating bromine's optimal halogen bonding capability.

  • Alkyl Group Optimization: Methyl substitution at C7 enhances membrane permeability (LogP = 2.28) compared to unsubstituted indoles (LogP = 1.45) while maintaining aqueous solubility (0.052 mg/mL). Extension to ethyl groups increases hydrophobicity but disrupts the optimal orientation for cavity binding, reducing potency by 60% [1] [8].

  • Carboxyl Bioisosteres: Esterification of the C2-carboxyl reduces activity 10-fold, confirming the necessity of an acidic proton for metal coordination. However, tetrazole bioisosteric replacement maintains 85% activity while improving CNS penetration – an important consideration for targeting viral reservoirs [3] [5].

Table 2: Comparative Inhibitory Potency of Optimized Indole-2-carboxylic Acid Derivatives

CompoundC4 SubstituentC7 SubstituentC3 ModificationIC₅₀ (μM)Relative Potency
3 (Hit)BrCH₃None12.41 ± 0.071x
17aBrOCH₃None3.11 ± 0.214x
20aBrCH₃4-Fluorobenzyloxy0.13 ± 0.0295x
RAL (Control)---0.08 ± 0.04155x
32 (Malonyl)BrCH₃Malonyl linker5.7 ± 0.32.2x

Advanced derivatives exhibit synergistic binding mechanisms. Compound 17a (IC₅₀ = 3.11 μM) incorporates a C6-halogenated benzene ring that establishes π-π stacking with dC20 adenosine – an interaction absent in the parent scaffold. This demonstrates how strategic indole ring modifications can recapitulate critical binding features of advanced INSTIs like raltegravir [3]. Molecular docking reveals that the C6 aryl group adopts a perpendicular orientation relative to the indole plane, maximizing contact surface area with the viral DNA terminus.

Evolutionary Trends in INSTI Design: Bridging Indole Core Modifications and Efficacy

The development of indole-based INSTIs represents a paradigm shift from traditional diketo acid pharmacophores toward heterocyclic systems with enhanced resistance profiles:

  • Scaffold Hopping Progression: The evolution began with identification of indole-2-carboxylic acid as a novel chemotype through virtual screening of 1.75 million compounds against the HIV-1 intasome structure (PDB: 6PUY). This scaffold morphing strategy successfully replaced the diketo acid motif while maintaining essential metal chelation capability [2] [7]. Subsequent structure-based optimization focused on addressing two limitations of first-generation hits: lack of viral DNA engagement and incomplete utilization of the hydrophobic cavity.

  • Resistance Mitigation: Second-generation indole derivatives like 20a maintain efficacy against RAL-resistant mutants (Y143R, Q148H) through multi-vector binding. The simultaneous Mg²⁺ coordination, dC20 stacking, and hydrophobic cavity occupation creates a genetic barrier requiring multiple mutations for complete resistance. Molecular dynamics simulations indicate the 7-methyl group maintains contact with Thr66 even when Asn117 mutates to His [2] [5].

  • Hybrid Pharmacophores: Contemporary design integrates indole-2-carboxylate with pharmacophores from successful INSTIs. Work by Singh et al. combined the 4-bromoindole core with malonyl-derived chains resembling dolutegravir's flexible linker region. The resulting hybrid compound 32 exhibited broad-spectrum inhibition against clinically relevant mutants (IC₅₀ = 5.7 μM against WT, 8.2 μM against G140S/Q148H), demonstrating the scaffold's adaptability [5].

Table 3: Evolution of Indole-Based INSTI Design Strategies

Optimization StageKey Structural FeaturesTargeted Binding RegionEfficacy Milestone
First-generationUnsubstituted indole-2-COOHMg²⁺ ions onlyIC₅₀ ~40-50 μM
Second-generationC4/C6 halogenationMg²⁺ + viral DNAIC₅₀ 3-18 μM
Third-generationC7 alkyl + C3 extended groupsMg²⁺ + DNA + hydrophobic cavityIC₅₀ 0.13-0.5 μM
Hybrid systemsIndole-diketo acid/quinolineMulti-site engagementActivity against clinical mutants

Future innovation focuses on three-dimensionality enhancement through sp³-rich linkers and stereoselective substitutions. These approaches address the planar limitation of early indole derivatives, enabling interaction with asymmetric regions of the integrase-viral DNA complex. Computational analysis predicts that incorporation of chiral aminomethyl groups at C3 could yield diastereomers with distinct activity profiles against polymorphic integrase variants [5] [7].

Properties

CAS Number

909873-84-3

Product Name

4-bromo-7-methyl-1H-indole-2-carboxylic acid

IUPAC Name

4-bromo-7-methyl-1H-indole-2-carboxylic acid

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)

InChI Key

JRFBAQBNOUOASF-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.